

# Technical Guide: 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> in DNA Damage and Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-Deoxyguanosine-13C,15N2

Cat. No.: B14106972

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Deoxyguanosine-13C,15N2, a critical tool for researchers in the fields of molecular biology, toxicology, and pharmacology. This isotopically labeled nucleoside serves as an invaluable internal standard for the accurate quantification of DNA damage and the elucidation of repair mechanisms.

# Product Information: 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> Chemical Identity and Properties

2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> is a stable isotope-labeled version of the natural nucleoside 2'-deoxyguanosine. The labeling with one carbon-13 (<sup>13</sup>C) and two nitrogen-15 (<sup>15</sup>N) isotopes in the guanine base provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart by mass spectrometry.



Property	Value	
Chemical Name	2'-Deoxyguanosine-13C,15N2	
Molecular Formula	C9 <sup>13</sup> CH <sub>13</sub> N <sub>3</sub> 1 <sup>5</sup> N <sub>2</sub> O <sub>4</sub>	
CAS Number	A specific CAS number for this isotopically labeled compound is not readily available as it is often a custom synthesis product. The CAS number for unlabeled 2'-deoxyguanosine is 961-07-9.	
Molecular Weight	~269.25 g/mol (Exact weight depends on the positions of the isotopic labels)	
Appearance	Typically a white to off-white solid	
Solubility	Soluble in water and polar organic solvents	

# **Supplier Information**

As 2'-Deoxyguanosine-13C,15N2 is often not a stock item, it typically requires custom synthesis. Several reputable suppliers specialize in the custom synthesis of isotopically labeled compounds:

Supplier	Website	Specialization
Cambridge Isotope Laboratories, Inc.	INVALID-LINK	A leading supplier of stable isotopes and stable isotopelabeled compounds for research.[1][2][3]
Omicron Biochemicals, Inc.	INVALID-LINK	Specializes in the synthesis of labeled carbohydrates, nucleosides, and their derivatives.[4][5][6][7]
NucleoSyn	(Part of the Biosolve Group)	Offers custom stable isotope labeling services for a wide range of chemotypes.[8]



When requesting a custom synthesis, it is crucial to specify the desired positions of the <sup>13</sup>C and <sup>15</sup>N labels within the guanine base to ensure the final product meets the experimental requirements.

# Application in Research: Isotope Dilution Mass Spectrometry

The primary application of 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for the accurate quantification of DNA adducts, which are modifications to DNA that can arise from exposure to carcinogens or endogenous metabolic processes.[9][10][11]

# The Principle of Isotope Dilution Mass Spectrometry

IDMS involves adding a known amount of the stable isotope-labeled standard (2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>) to a biological sample containing the unlabeled analyte of interest (e.g., a DNA adduct of deoxyguanosine). The labeled standard acts as an internal calibrant, coeluting with the analyte during chromatographic separation and being detected simultaneously by the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation and analysis.[11][12]

# **Experimental Protocols**

The following sections outline a general workflow for the use of 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> in the analysis of DNA damage.

## **Experimental Workflow**

The overall process for quantifying DNA adducts using an isotopically labeled internal standard is depicted below.



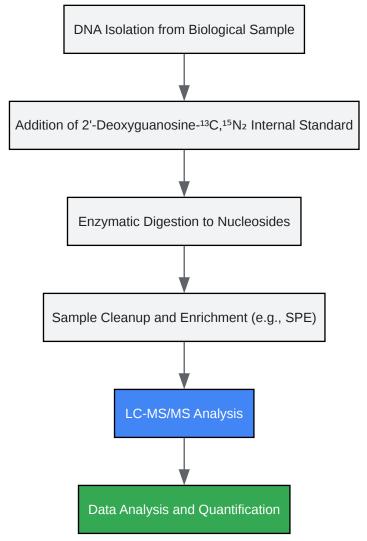


Figure 1: Isotope Dilution Mass Spectrometry Workflow

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Caption: General workflow for DNA adduct analysis using an isotopically labeled internal standard.

# **Detailed Methodologies**

#### 3.2.1. DNA Isolation

High-quality DNA is essential for accurate adduct analysis. A common method involves:

Homogenization of tissue or cell samples.

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- Digestion with Proteinase K to remove proteins.
- Extraction of DNA using methods such as phenol-chloroform extraction or commercial DNA isolation kits (e.g., Qiagen).[4][5]
- Precipitation of DNA with isopropanol or ethanol.
- Washing the DNA pellet with 70% ethanol to remove salts.
- Resuspension of the purified DNA in nuclease-free water.
- 3.2.2. Sample Preparation for Mass Spectrometry
- Quantify DNA: Determine the concentration of the isolated DNA using UV spectrophotometry.
- Add Internal Standard: Spike a known amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ into the DNA sample. The amount should be optimized based on the expected level of the DNA adduct being measured.
- Enzymatic Digestion: Digest the DNA to individual nucleosides. A common enzyme cocktail includes:
  - Nuclease P1: To hydrolyze DNA into 3'-mononucleotides.
  - Alkaline Phosphatase: To dephosphorylate the mononucleotides to nucleosides. The digestion is typically carried out overnight at 37°C in an appropriate buffer.
- Sample Cleanup: Remove proteins and other interfering substances using solid-phase extraction (SPE) or filtration.[3]

#### 3.2.3. LC-MS/MS Analysis

 Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the nucleosides.
 A C18 reverse-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).



 Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[13] Specific precursor-to-product ion transitions for both the unlabeled analyte and the <sup>13</sup>C,<sup>15</sup>N<sub>2</sub>-labeled internal standard are monitored.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
2'-Deoxyguanosine (dG)	268.1	152.1
8-oxo-2'-deoxyguanosine (8-oxo-dG)	284.1	168.1
2'-Deoxyguanosine- <sup>13</sup> C, <sup>15</sup> N <sub>2</sub>	~272.1	~155.1
8-oxo-dG-15N5 (example internal standard)	289.1	173.1

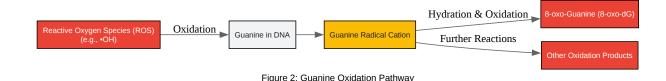
Note: The exact m/z values for the labeled standard will depend on the specific labeling pattern. The values for 8-oxo-dG and its labeled standard are provided as a common example of a DNA damage product analyzed with this method.[14]

# Signaling Pathways and Biological Context

2'-Deoxyguanosine and its modified forms are central to the cellular processes of DNA damage and repair. Oxidative stress, from both endogenous and exogenous sources, can lead to the oxidation of guanine, the most easily oxidized of the four DNA bases.[1][2]

# **Guanine Oxidation Pathway**

Reactive oxygen species (ROS) can react with guanine in DNA to form various oxidation products, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) being a major and well-studied lesion.[9][15]





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Caption: Simplified pathway of guanine oxidation by reactive oxygen species.

# **Base Excision Repair (BER) Pathway**

The cell employs the Base Excision Repair (BER) pathway to remove small, non-helix-distorting lesions like 8-oxo-dG.[16][17]

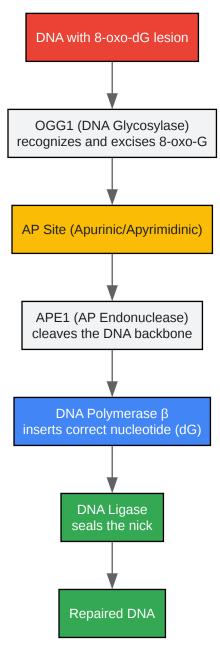


Figure 3: Base Excision Repair of 8-oxo-dG



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Caption: Key steps in the Base Excision Repair pathway for 8-oxo-dG.

### Conclusion

2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> is an essential tool for researchers investigating the mechanisms of DNA damage and repair. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of DNA adducts. This technical guide provides a foundational understanding of its properties, suppliers, applications, and the biological context in which it is used, empowering scientists to conduct robust and reliable studies in this critical area of research.

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